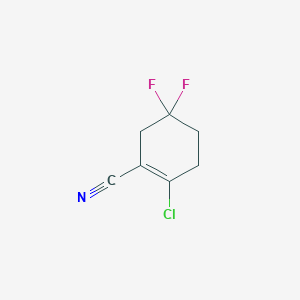
2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile is an organic compound characterized by the presence of chlorine, fluorine, and a nitrile group attached to a cyclohexene ring
Méthodes De Préparation
The synthesis of 2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile typically involves the reaction of cyclohexene derivatives with chlorinating and fluorinating agents under controlled conditions. Industrial production methods may include the use of catalysts to enhance the efficiency and yield of the reaction. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form different products, depending on the oxidizing agents used.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. The nitrile group may also play a role in its biological activity by interacting with specific molecular pathways.
Comparaison Avec Des Composés Similaires
2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile can be compared with similar compounds such as:
2-Chloro-5,5-dimethylcyclohexane-1,3-dione: This compound has similar structural features but differs in the presence of methyl groups instead of fluorine atoms.
1-Chloro-2,5-difluorobenzene: Another compound with chlorine and fluorine atoms, but with a benzene ring instead of a cyclohexene ring.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.
Propriétés
Formule moléculaire |
C7H6ClF2N |
|---|---|
Poids moléculaire |
177.58 g/mol |
Nom IUPAC |
2-chloro-5,5-difluorocyclohexene-1-carbonitrile |
InChI |
InChI=1S/C7H6ClF2N/c8-6-1-2-7(9,10)3-5(6)4-11/h1-3H2 |
Clé InChI |
AWNFAKNZNPRWHG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(=C1Cl)C#N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


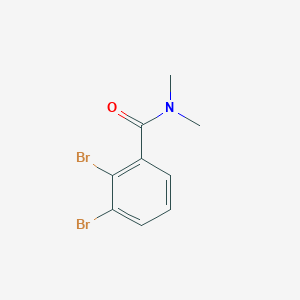
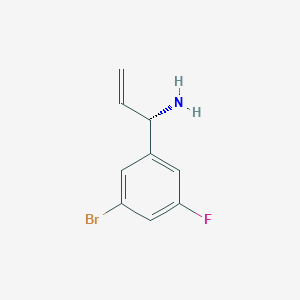
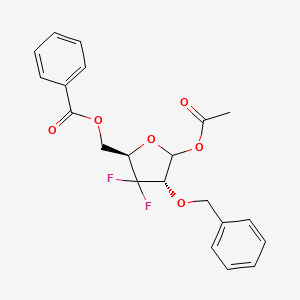
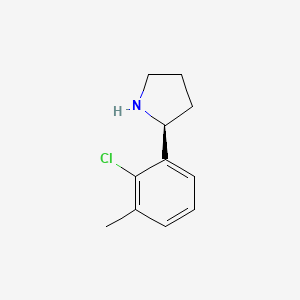
![N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B13040466.png)

![Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate](/img/structure/B13040482.png)

![3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13040502.png)
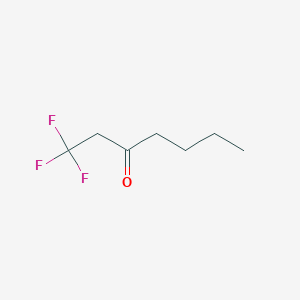
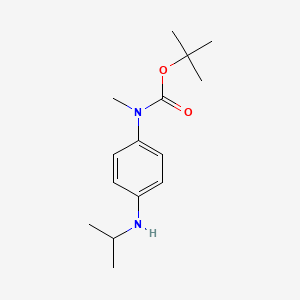
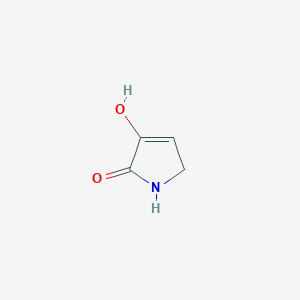

![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13040546.png)
